molecular formula C5H5ClN2O B1581192 4-Chloro-2-methoxypyrimidine CAS No. 51421-99-9

4-Chloro-2-methoxypyrimidine

Cat. No.: B1581192
CAS No.: 51421-99-9
M. Wt: 144.56 g/mol
InChI Key: XCAMEGPUILTZSU-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxypyrimidine (CAS 51421-99-9) is a halogenated pyrimidine derivative with the molecular formula C₅H₅ClN₂O and a molecular weight of 144.56 g/mol. Its structure features a chlorine atom at position 4 and a methoxy group (-OCH₃) at position 2 of the pyrimidine ring (Figure 1).

Preparation Methods

Direct Chlorination of 2-Methoxypyrimidine Derivatives

One of the most straightforward approaches to synthesizing 4-chloro-2-methoxypyrimidine involves chlorination of the corresponding 4-hydroxy-2-methoxypyrimidine derivative using phosphorus oxychloride or thionyl chloride.

Method Overview

  • Starting Material: 4-Hydroxy-2-methoxypyrimidine or related 4-hydroxy-substituted pyrimidines.
  • Chlorinating Agents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Solvents: Dimethylformamide (DMF) or neat conditions.
  • Temperature: Typically room temperature to reflux, depending on the reagent and solvent.
  • Catalysts/Bases: Sometimes organic bases such as triethylamine or dimethylaniline are used to facilitate the reaction.

Reaction Details

  • The hydroxy group at the 4-position is replaced by chlorine via nucleophilic substitution.
  • For example, suspending the 4-hydroxy-2-methoxypyrimidine in DMF and treating with thionyl chloride at room temperature results in efficient conversion to this compound with good yields and minimal by-products.
  • Alternatively, heating with POCl₃ in the presence of organic bases at 25–100 °C for 2–5 hours achieves chlorination.

Advantages and Limitations

Aspect Details
Yield Generally high, often >80% depending on conditions and purity of starting materials
Reaction Time 2–5 hours
Environmental Impact Use of POCl₃ and SOCl₂ involves corrosive and toxic reagents, requiring careful handling
Purification Removal of excess chlorinating agent by vacuum distillation or aqueous quenching followed by organic extraction and drying

Synthesis via Cyclization and Alkylation Routes

Another approach involves multi-step synthesis starting from 4-amino-2-methoxypyrimidine or related intermediates, followed by ring closure and chlorination.

Typical Route

  • Step 1: Condensation of 4-amino-2-methoxypyrimidine with alkyl alkoxymethylenemalonate in aqueous alkaline medium to form a hydroxy-substituted pyrimidine intermediate.
  • Step 2: Cyclization and alkylation to introduce methoxy and other substituents.
  • Step 3: Chlorination of the 4-hydroxy intermediate using thionyl chloride in DMF at room temperature to yield this compound.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Yield (%)
1 Condensation O-methylisourea salt + alkyl alkoxymethylenemalonate + alkali hydroxide, aqueous medium ~59%
2 Cyclization & Alkylation Heating and methyl iodide alkylation ~65% (cyclization), ~74% (alkylation)
3 Chlorination Thionyl chloride in DMF, room temperature High, not specified
  • Overall yield from 4-amino-2-methoxypyrimidine is approximately 30% due to multiple steps and intermediate purifications.

Alternative Preparation via Nucleophilic Substitution on 2-Amino-4,6-dichloropyrimidine

A more recent and efficient method involves selective substitution of one chlorine atom in 2-amino-4,6-dichloropyrimidine with a methoxy group to yield this compound derivatives.

Key Features

  • Starting Material: 2-amino-4,6-dichloropyrimidine.
  • Reagents: Alkali metal alkoxide (e.g., sodium methoxide) or a mixture of alkali metal hydroxide and methanol.
  • Solvent: Polar aprotic solvents or neat conditions.
  • Conditions: Controlled temperature to favor substitution at the 6-position chlorine.
  • Purity and Yield: Achieves >98% purity with yields exceeding 95%, minimizing impurities such as 2-amino-4,6-dichloropyrimidine residuals.

Reaction Highlights

  • The reaction proceeds via nucleophilic aromatic substitution where the alkoxide selectively replaces the chlorine at the 6-position.
  • The molar ratio of 2-amino-4,6-dichloropyrimidine to alkoxide is optimized between 1:1 and 1:1.5 to maximize conversion and minimize side products.
  • This method is economically viable and environmentally benign compared to chlorination with POCl₃ or SOCl₂.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity Notes
Direct Chlorination with POCl₃ or SOCl₂ 4-Hydroxy-2-methoxypyrimidine POCl₃ or SOCl₂, DMF or neat, 25–100 °C >80% High Requires careful handling of corrosive reagents
Multi-step Cyclization & Alkylation 4-Amino-2-methoxypyrimidine Alkyl alkoxymethylenemalonate, methyl iodide, thionyl chloride ~30% overall Moderate More complex, lower overall yield
Nucleophilic Substitution on 2-amino-4,6-dichloropyrimidine 2-Amino-4,6-dichloropyrimidine Alkali metal alkoxide, polar aprotic solvent >95% >98% High purity, economically and environmentally favorable

Research Findings and Practical Considerations

  • The chlorination of hydroxy-substituted pyrimidines with POCl₃ remains a classical and widely used method, offering simplicity and good yields but involves hazardous reagents.
  • The use of thionyl chloride in DMF at room temperature provides a mild alternative with fewer by-products and easier purification.
  • The nucleophilic substitution approach starting from dichloropyrimidine derivatives is favored for industrial scale due to high purity, yield, and reduced environmental impact.
  • Reaction parameters such as temperature, molar ratios, and choice of solvent/base critically influence the selectivity and yield.
  • Purification typically involves aqueous quenching, organic solvent extraction, drying, and crystallization to obtain analytically pure this compound.

Data Table: Reaction Conditions and Yields from Literature

Reference Starting Material Chlorinating Agent / Reagent Solvent Temp (°C) Time (h) Yield (%) Purification Method
2-Methyl-4-hydroxy pyrimidine Phosphorus oxychloride + base Not specified 25–100 2–5 High Vacuum concentration, extraction
4-Hydroxy-2-methoxypyrimidine Thionyl chloride DMF 25 Not specified High Filtration, washing, drying
2-Amino-4,6-dichloropyrimidine Sodium methoxide Polar aprotic solvent Not specified Not specified >95 Standard workup, crystallization

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-methoxypyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to interact with biological targets, making it valuable in drug development.

Key Applications:

  • Antiviral and Anticancer Agents: The compound is used to synthesize molecules that exhibit antiviral and anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit specific kinases involved in cancer progression .
  • Enzyme Inhibition: It acts as an enzyme inhibitor by binding to active sites, which prevents normal enzyme function. This mechanism is crucial in developing drugs targeting diseases like cancer and infectious diseases .

Biological Research

In biological research, this compound is utilized to study enzyme activities and receptor functions.

Research Insights:

  • Kinase Inhibition Studies: The compound has been shown to inhibit essential kinases in malaria parasites, providing a potential pathway for developing new antimalarial drugs .
  • Case Study: A study highlighted its effectiveness against plasmodial kinases PfGSK3 and PfPK6, suggesting its use as a scaffold for creating selective inhibitors that could combat drug resistance in malaria treatment .

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science.

Applications in Materials:

  • Polymer Development: It is used in the synthesis of advanced materials such as polymers and coatings due to its stability and reactivity.
  • Specialty Chemicals Production: The compound is also involved in producing agrochemicals and dyes, demonstrating its industrial relevance.

Data Tables

The following table summarizes the various applications of this compound across different fields:

Application FieldSpecific Use CasesMechanism/Action
Medicinal ChemistryAntiviral agents, anticancer drugsEnzyme inhibition, kinase targeting
Biological ResearchEnzyme activity studies, receptor function investigationsKinase inhibition in malaria parasites
Materials SciencePolymer synthesis, production of specialty chemicalsStability and reactivity leading to advanced materials

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound can effectively inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For example, compounds synthesized from this intermediate showed significant potency against various cancer cell lines, highlighting its potential as a therapeutic agent.

Case Study 2: Antimalarial Drug Development

A notable study focused on the development of selective inhibitors targeting plasmodial kinases using derivatives of this compound. The results indicated that these compounds could significantly reduce kinase activity, offering a promising avenue for new antimalarial therapies amidst rising drug resistance .

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxypyrimidine depends on its specific application. In medicinal chemistry, it often acts as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme and biological system being studied .

Comparison with Similar Compounds

Key Properties:

  • Physical Characteristics : Boiling point: 234.5°C , density: 1.293 g/cm³ , refractive index: 1.52 .
  • Storage : Requires storage at 2–8°C under argon to prevent degradation.
  • Applications : Widely used in pharmaceutical synthesis (e.g., antiviral agents, agrochemicals) and material science due to its reactivity as a building block.

Pyrimidine derivatives are critical in medicinal chemistry, exemplified by drugs like imatinib (Gleevec) and capecitabine (Xeloda). The chlorine and methoxy substituents in 4-chloro-2-methoxypyrimidine enhance its electrophilicity, making it a versatile intermediate for nucleophilic substitution reactions.

Comparison with Similar Pyrimidine Derivatives

Structural Analogues: Positional Isomerism and Substituent Effects

The biological and chemical properties of pyrimidine derivatives are highly sensitive to substituent positions and types. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives

Compound Name CAS No. Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 51421-99-9 Cl (C4), OCH₃ (C2) 144.56 Cross-coupling reactions; drug synthesis
4-Chloro-5-fluoro-2-methoxypyrimidine 1801-06-5 Cl (C4), F (C5), OCH₃ (C2) 162.55 Increased electronegativity; antiviral R&D
4-Chloro-6-methoxypyrimidine 26452-81-3 Cl (C4), OCH₃ (C6) 144.56 Altered hydrogen bonding; agrochemicals
5-Chloro-2-methoxypyrimidine 38373-44-3 Cl (C5), OCH₃ (C2) 144.56 Steric hindrance effects; kinase inhibitors
4,6-Dichloro-5-methoxypyrimidine - Cl (C4, C6), OCH₃ (C5) 179.02 Enhanced reactivity in substitution reactions
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - Cl (C4), SCH₃ (C2), OCH₂CH₃ (C6) 204.68 Bulkier substituents; pesticide development

Reactivity and Functional Differences

Electrophilicity: The chlorine at C4 in this compound activates the ring for nucleophilic substitution, whereas 4,6-dichloro-5-methoxypyrimidine (two Cl atoms) exhibits higher reactivity due to stronger electron-withdrawing effects.

Hydrogen Bonding and Crystal Packing: 4-Chloro-6-methoxypyrimidin-2-amine (CAS 3286-56-4) forms hydrogen-bonded motifs with succinic acid via amine groups, unlike the methoxy group in this compound, which lacks H-bond donors.

Steric Effects :

  • 5-Chloro-2-methoxypyrimidine positions Cl at C5, creating steric hindrance that may reduce accessibility for nucleophilic attack compared to C4-substituted analogues.

Applications in Drug Synthesis :

  • This compound is used in Suzuki-Miyaura couplings (e.g., synthesis of styrylpyrimidines), while 4-chloro-5-fluoro-2-methoxypyrimidine is explored in fluorinated antiviral agents.

Biological Activity

4-Chloro-2-methoxypyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a pyrimidine ring substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceutical compounds.

Biological Activity Overview

The biological activities of this compound include:

  • Antiviral Activity : It has been investigated for its potential antiviral properties, particularly against viral pathogens.
  • Anticancer Potential : The compound shows promise as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation.
  • Antibacterial Activity : Research indicates that it may exhibit antibacterial effects against various strains of bacteria, including Staphylococcus aureus.

The mechanism of action for this compound varies based on its application:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as kinases, which play critical roles in cellular signaling pathways involved in cancer and inflammation.
  • Receptor Interaction : It can interact with specific receptors, influencing biological responses related to disease processes.

Case Studies

  • Antiviral Screening : In a study focusing on small polar compounds, derivatives of pyrimidine were screened for antiviral activity. This compound was included in the screening process, showing moderate activity against certain viral strains .
  • Antibacterial Evaluation : A focused set of analogues derived from this compound demonstrated significant antibacterial activity against S. aureus, with some analogues exhibiting enhanced potency compared to the original compound .
  • Anti-inflammatory Studies : Research has indicated that derivatives of pyrimidines, including this compound, possess anti-inflammatory properties by inhibiting COX enzymes involved in inflammatory pathways. The IC50 values for these compounds were reported to be competitive with established anti-inflammatory drugs .

Data Table: Biological Activities and IC50 Values

Activity TypeCompoundIC50 Value (μM)Reference
AntibacterialThis compound20
Anti-inflammatoryDerivative A0.04
AntiviralDerivative BModerate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-2-methoxypyrimidine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves chloromethylation of 2-methoxypyridine using formaldehyde and hydrochloric acid in the presence of catalysts like zinc chloride. Alternative routes include nucleophilic substitution of chlorine in pyrimidine precursors. Purity optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from dichloromethane/hexane mixtures. Monitoring reaction progress with TLC or HPLC ensures minimal byproduct formation .

Q. How is X-ray crystallography utilized to confirm the molecular structure and substitution patterns of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths (e.g., C-Cl: ~1.73 Å, C-O: ~1.36 Å) and dihedral angles between substituents. For example, in related compounds like 4-chloro-6-methoxypyrimidin-2-amine, crystallography confirmed rotational disorder in substituents and intramolecular hydrogen bonding (N–H⋯N), critical for validating regiochemistry .

Q. What spectroscopic techniques are essential for characterizing this compound in solution?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies methoxy protons (~δ 3.9 ppm) and aromatic protons (δ 6.5–8.5 ppm). 13^{13}C NMR distinguishes carbonyl (if present) and substituted carbons.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 159.02 for C5_5H6_6ClN3_3O).
  • IR : Stretching frequencies for C–Cl (~550 cm1^{-1}) and C–O–C (~1250 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are employed to predict the reactivity and electronic properties of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set models electron density maps and frontier molecular orbitals. For example, the LUMO localization at the C4 position (chlorine site) predicts preferential substitution here. Solvent effects (PCM model) and transition-state calculations (NEB method) refine activation energy barriers for SNAr mechanisms .

Q. How do steric and electronic factors influence the regioselectivity of cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Electronic Factors : The electron-withdrawing methoxy group at C2 deactivates the pyrimidine ring, directing coupling (e.g., Suzuki-Miyaura) to the C4 chlorine site.
  • Steric Factors : Bulky ligands (e.g., SPhos) on palladium catalysts mitigate steric hindrance from the methoxy group, improving yields.
  • Case Study : In Pd-catalyzed couplings, C4 substitutions yield >80% efficiency, while C5/C6 positions remain inert due to electronic deactivation .

Q. What analytical strategies are recommended for resolving contradictions in reported reaction yields or byproduct formation during synthesis?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., over-chlorinated derivatives).
  • Yield Optimization : Design of Experiments (DoE) evaluates variables (temperature, catalyst loading). For instance, reducing HCl concentration from 6M to 3M minimizes dichloride byproducts.
  • Kinetic Studies : In situ IR monitors intermediate accumulation, guiding stepwise reagent addition .

Q. Key Research Gaps and Recommendations

  • Mechanistic Studies : Elucidate the role of solvent polarity in SNAr reactions using kinetic isotope effects (KIE).
  • Biological Applications : Screen derivatives for kinase inhibition (e.g., JAK2/STAT3 pathways) using molecular docking (PDB: 6VSB) .

Properties

IUPAC Name

4-chloro-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAMEGPUILTZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341714
Record name 4-Chloro-2-methoxypyrimidine
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Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-99-9
Record name 4-Chloro-2-methoxypyrimidine
Source CAS Common Chemistry
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Record name 4-Chloro-2-methoxypyrimidine
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Record name 4-Chloro-2-methoxypyrimidine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chloro-2-methoxypyrimidine
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4-Chloro-2-methoxypyrimidine
4-Chloro-2-methoxypyrimidine

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